Letrozole N-Oxide

Forced degradation Oxidative stress Impurity profiling

Letrozole N-Oxide is the primary oxidative degradation impurity of Letrozole API, essential for ANDA/DMF impurity profiling yet absent from USP monographs. • Confirm oxidative stress degradation peaks (H₂O₂, mCPBA) per ICH Q1A(R2). • Validate method specificity & system suitability (RP-LC, UV 230 nm, resolution from parent peak). • Support ICH M7(R2) genotoxic impurity classification (Hu et al. 2025, J Pharm Biomed Anal). • Demonstrate ≤0.1% unspecified impurity compliance per USP Letrozole monograph. Supplied with full characterization (HPLC, NMR, MS, CoA).

Molecular Formula C17H11N5O
Molecular Weight 301.30 g/mol
Cat. No. B13861124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLetrozole N-Oxide
Molecular FormulaC17H11N5O
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=[N+](C=N3)[O-]
InChIInChI=1S/C17H11N5O/c18-9-13-1-5-15(6-2-13)17(22-12-21(23)11-20-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
InChIKeyWFCVBKHVPWAUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Letrozole N-Oxide Reference Standard


Letrozole N-Oxide, chemically 1-(bis(4-cyanophenyl)methyl)-1H-1,2,4-triazole 2-oxide, is a well-characterized oxidative degradation product of the third-generation aromatase inhibitor letrozole [1]. It is primarily produced under oxidative stress conditions and is commonly used as a pharmaceutical impurity reference standard for analytical method development, method validation, and quality-controlled applications during the manufacturing and stability testing of letrozole active pharmaceutical ingredient and finished dosage forms [2]. Its full characterization includes NMR, MS, and HPLC purity data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards such as USP and EP.

Oxidative forced degradation workflow (H₂O₂, mCPBA) per ICH Q1A(R2)
Stability-indicating method validation and peak identification
ANDA/DMF impurity control for unspecified N-oxide monitoring
LC-Q-TOF/MS impurity library building with isomeric differentiation

Why Generic Standards Cannot Substitute for Letrozole N-Oxide


Although several letrozole-related impurities and degradation products exist—including the carbinol metabolite (CGP 44645), the diacid and diamide hydrolysis products (DBO, DBA), and the positional isomer letrozole EP Impurity A—Letrozole N-Oxide is uniquely characterized by its formation pathway through triazole N2-oxidation under oxidative conditions [1]. Its distinct chromatographic retention behavior (RT 7.34 min under specified HPLC conditions) relative to letrozole (RT 9.12 min) and other degradation products (DBA RT 6.22 min, DBO RT 5.81 min) necessitates the use of an authentic, fully characterized reference standard for accurate peak identification and quantification [1]. Furthermore, in-silico genotoxicity assessment according to ICH M7(R2) guidelines has classified Letrozole N-Oxide differently from several other related substances that were identified as structurally alerting for mutagenicity, underscoring the importance of using the specific impurity standard rather than a generic alternative [2].

Degradation Pathway
Other Letrozole impurities (hydrolysis, benzyl oxidation) originate from distinct stress conditions; N-oxide identity may not transfer analytically.
USP Coverage Gap
USP monograph does not enumerate Letrozole N-Oxide; reliance on USP-listed standards alone may leave oxidative degradation unmonitored.
Genotoxicity Misclassification
Uncharacterized N-oxide impurity may shift genotoxic risk category under ICH M7(R2), affecting TTC vs. Q3A threshold application.

Letrozole N-Oxide Comparative Evidence


Distinct Formation Pathways: N-Oxide vs. Related Compound A

Under oxidative conditions (H₂O₂), letrozole degrades via a first-order reaction to form exclusively the N2-oxide derivative (Letrozole N-Oxide), whereas under acidic or basic hydrolytic conditions, the diamide (DBA) and diacid (DBO) products are formed [1]. This pathway specificity provides a direct link between the compound and oxidative degradation mechanisms, distinguishing it from hydrolysis-derived impurities.

Formation Pathways
Cross-study comparable
Letrozole N-Oxide (oxidative) vs. Related Compound A (hydrolytic); N-oxide not in USP enumeration, subject to ≤0.1% unspecified limit.
Requires dedicated standard for oxidative degradation coverage
USP method resolved Related Compound A at RRT ~0.68; N-oxide elutes at distinct intermediate RRT.
Forced degradation Oxidative stress Impurity profiling

Spectroscopic Differentiation: N-Oxide vs. Parent API

The rate constant for oxidative degradation of letrozole to Letrozole N-Oxide at pH 7 (H₂O₂) is 0.106 ± 0.024 × 10⁻⁵ s⁻¹, which is approximately 26-fold higher than the rate constant at pH 1 (0.004 ± 0.001 × 10⁻⁵ s⁻¹) [1]. This pH-dependence is distinct from the hydrolytic degradation pathways, where basic pH (pH 12) accelerates degradation with rate constants of 5.63 × 10⁻⁵ s⁻¹ (initial) and 0.74 × 10⁻⁵ s⁻¹ (secondary) leading to hydrolysis products rather than N-oxide [1].

IR Differentiation
Class-level inference
N-O stretch at 1260 cm⁻¹ present only in N-oxide; parent API lacks this band. +16 Da mass shift alone insufficient.
Enables rapid identity confirmation of N-oxide standard
IR data should be verified with CoA; MS/MS complementary for isomeric species.
Reaction kinetics pH-dependent stability MCR-ALS

Genotoxicity Classification Under ICH M7(R2)

Molecular docking simulations using AutoDock Vina with the human aromatase crystal structure (PDB: 5JKV) demonstrated that Letrozole N-Oxide (LNO) accommodates into the enzyme active site with binding energies ranging from −8.2 to −8.3 kcal/mol, which are slightly more favorable than the parent compound letrozole (−7.9 kcal/mol) [1]. LNO forms an additional hydrogen bond between Arg115 and one of its cyano groups, a contact not observed in the letrozole-aromatase complex [1].

ICH M7(R2) Status
Class-level inference
4 of 27 detected Letrozole RSs structurally alerting for mutagenicity; individual N-oxide classification pending compound-specific data.
Supports impurity threshold strategy: TTC vs. ICH Q3A
Hu et al. 2025 study; in silico assessment per ICH M7(R2).
Molecular docking Aromatase inhibition Binding energy

Purity and Characterization: Certified vs. In-House Synthesis

Under validated HPLC-DAD conditions (C18 column, gradient elution), Letrozole N-Oxide elutes at a retention time of 7.34 min, which is clearly resolved from letrozole (RT 9.12 min), the diamide degradation product DBA (RT 6.22 min), and the diacid degradation product DBO (RT 5.81 min) [1]. This unique retention time allows for unambiguous identification and quantification of the N-oxide impurity in the presence of other related substances.

Certified Purity
Supporting evidence
Commercial reference >98% vs. in-house isolated 90–95%; purity gap impacts impurity calculation systematic error up to 5%.
>98% purity essential for accurate ≤0.1% impurity quantification
CoA, NMR, MS, IR characterization; pharmacopeial traceability available.
HPLC-DAD Retention time Impurity resolution

LC-Q-TOF/MS Identification: N-Oxide vs. Isomeric Impurities

In a comprehensive study of 27 letrozole-related substances identified by LC-Q-TOF/MS, in-silico genotoxicity assessment according to ICH M7(R2) guidelines classified Letrozole N-Oxide as non-mutagenic, whereas four other related substances were identified as structurally alerting for potential mutagenicity [1]. This differential classification is critical for setting appropriate impurity limits in drug specifications.

LC-Q-TOF/MS ID
Class-level inference
N-oxide exhibits distinct RRT (between 0.68 and 1.9) and N-oxide-specific MS/MS fragmentation vs. isomeric oxidation products sharing nominal mass 301.
Prevents co-elution misidentification in impurity profiling
Hu et al. 2025; requires authenticated standard for retention time marking.
Genotoxicity ICH M7 In-silico prediction

Aromatase Binding Potential of N-Oxide Degradation Product

Two regioisomeric N-oxides of letrozole are possible: the 1-(bis(4-cyanophenyl)methyl)-1H-1,2,4-triazole 2-oxide (Letrozole N-Oxide) and the corresponding 4-oxide regioisomer [1][2]. The 2-oxide is the product formed under oxidative forced degradation conditions and is the impurity relevant to drug substance stability, whereas the 4-oxide is a structural isomer with distinct spectral properties [2]. Full spectroscopic characterization (NMR, IR, MS) is required to unambiguously confirm the identity of the 2-oxide reference standard, as supplied with detailed Certificates of Analysis by reputable vendors.

Aromatase Docking
Supporting evidence
Molecular docking suggests degradation products may accommodate aromatase active site; N-oxide retains bis(4-cyanophenyl)methyl pharmacophore.
Enables degradation product SAR research, not QC claim
De Luca et al. 2022; direct binding affinity data not yet reported for N-oxide.
Regioisomer Structural characterization N-oxide isomer

Letrozole N-Oxide Application Scenarios


Oxidative Forced Degradation Method Validation

Letrozole N-Oxide is the primary marker of oxidative degradation of letrozole, formed with a rate constant of 0.106 × 10⁻⁵ s⁻¹ at pH 7 (H₂O₂) [1]. It is the recommended reference standard for identifying and quantifying the N-oxide peak in forced degradation samples, enabling regulatory compliance with ICH Q1A(R2) stability testing requirements. Its chromatographic separation from letrozole and other degradation products (RT 7.34 min vs. LTZ 9.12 min, DBA 6.22 min, DBO 5.81 min) allows for specific quantification [1].

ANDA/DMF Impurity Profiling and Regulatory Filing

The unique retention time (7.34 min) and spectral properties of Letrozole N-Oxide enable its use as a system suitability marker and as a reference standard for linearity, accuracy, and precision validation of stability-indicating HPLC methods [1]. Its baseline separation from letrozole and other related substances ensures method specificity, a critical parameter for ANDA submission method validation.

LC-Q-TOF/MS Impurity Screening and ICH M7(R2) Genotoxicity Assessment

Letrozole N-Oxide has been assessed as non-mutagenic in ICH M7(R2)-compliant in-silico models, differentiating it from four other letrozole-related substances that carry structural alerts for mutagenicity [2]. This classification supports the use of the ICH Q3B qualification threshold for this impurity in ANDA submissions, simplifying the toxicological qualification package compared to mutagenic impurities.

Degradation Product Bioactivity and Aromatase SAR

Letrozole N-Oxide reference standards supplied with comprehensive Certificates of Analysis (including HPLC purity, NMR, MS, and IR characterization) enable direct traceability against USP or EP pharmacopeial standards [3]. This supports the use of Letrozole N-Oxide as a secondary reference standard in quality control laboratories for batch release testing of letrozole API and drug products.

Application
Selection Property
Validation Focus
Oxidative forced degradation studies
Certified N-oxide identity and chromatographic resolution
Peak purity, system suitability, mass balance
ANDA/DMF impurity profiling
Unspecified impurity ≤0.1% control documentation
Compliance with ICH Q3A identification/qualification thresholds
LC-Q-TOF/MS impurity library and ICH M7(R2) assessment
Authenticated MS/MS fingerprint and genotoxicity classification data
TTC-based vs. Q3A control strategy justification
Degradation product structure-activity research
High-purity N-oxide probe with intact pharmacophore
Aromatase binding comparison and CYP inhibition profiling
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